Thiopc

Übersicht

Beschreibung

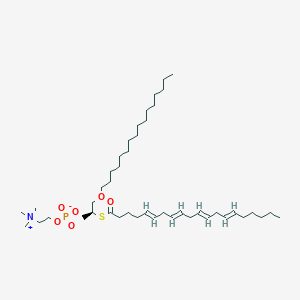

Thiopc, also known as Palmitoyl thio-PC, is a thioester analog of glycerophospholipids. It is a chromogenic substrate for phospholipase A2 (PLA2) activity measurement. The compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone, which is hydrolyzed by PLA2 to yield a free thiol that reacts with Ellman’s reagent, producing a bright yellow product with an absorbance maximum at 412 nm .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid at the sn-1 position, followed by the introduction of a thioester group at the sn-2 position. The reaction conditions typically involve the use of a base catalyst and an organic solvent to facilitate the esterification process. The final product is purified through crystallization or chromatography to achieve high purity .

Industrial Production Methods

Industrial production of Palmitoyl thio-PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then formulated into a crystalline solid for ease of handling and storage .

Analyse Chemischer Reaktionen

Types of Reactions

Palmitoyl thio-PC undergoes several types of chemical reactions, including:

Hydrolysis: The thioester bond at the sn-2 position is hydrolyzed by PLA2, yielding a free thiol and a lysophospholipid.

Oxidation: The free thiol produced from hydrolysis can undergo oxidation to form disulfides.

Substitution: The thioester group can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Phospholipase A2 (PLA2) in a buffer solution.

Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base catalyst.

Major Products Formed

Hydrolysis: Free thiol and lysophospholipid.

Oxidation: Disulfides.

Substitution: Thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biomedical Research Applications

Thiopc has been extensively studied for its role in cell signaling and membrane dynamics. Its applications in biomedical research include:

- Cell Membrane Studies : this compound serves as a model compound to study the properties of cell membranes, particularly in understanding lipid bilayer behavior and interactions with proteins. Researchers utilize this compound to investigate how lipid composition affects membrane fluidity and permeability.

- Drug Delivery Systems : Due to its amphiphilic nature, this compound can be incorporated into drug delivery systems. Its ability to form liposomes makes it a candidate for encapsulating hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

- Cancer Research : this compound has shown potential in cancer research as a substrate for phospholipases, which are enzymes that play a crucial role in cancer cell signaling pathways. By studying the cleavage of this compound by these enzymes, researchers can gain insights into tumor biology and potential therapeutic targets.

Enzymatic Studies

This compound is particularly valuable in enzymatic assays, especially concerning phospholipase activity:

- Phospholipase Assays : this compound is used as a substrate for various phospholipases (PLA2s), including secreted PLA2 (sPLA2) and cytosolic PLA2 (cPLA2). The cleavage of this compound by these enzymes results in the release of free thiols, which can be quantified using colorimetric assays such as Ellman's reagent. This application is critical for studying enzyme kinetics and specificity.

- Isozyme Characterization : By selectively inhibiting specific PLA2 isozymes during experiments with this compound, researchers can differentiate between isozyme activities, aiding in the understanding of their distinct physiological roles.

Therapeutic Developments

The therapeutic potential of this compound extends into various fields:

- Neuroprotection : Research indicates that this compound may have neuroprotective effects by modulating inflammatory responses in neurodegenerative diseases. Studies are ongoing to evaluate its efficacy in conditions like Alzheimer's disease.

- Cardiovascular Health : this compound's role in lipid metabolism suggests potential applications in cardiovascular health. Investigations are focusing on how this compound influences lipid profiles and arterial health, which could lead to new therapeutic strategies for heart disease.

Case Study 1: Phospholipase Activity Measurement

A study utilized this compound to measure the activity of sPLA2 in human serum samples. The results demonstrated a significant correlation between elevated sPLA2 levels and inflammatory markers, suggesting that this compound could serve as a biomarker for inflammatory diseases.

Case Study 2: Drug Delivery System Development

Research on liposomal formulations incorporating this compound showed enhanced delivery of chemotherapeutic agents to cancer cells. The study highlighted improved cellular uptake and reduced side effects compared to traditional delivery methods.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biomedical Research | Cell membrane dynamics | Insights into lipid bilayer behavior |

| Drug Delivery | Liposomal formulations | Enhanced drug bioavailability |

| Cancer Research | Substrate for phospholipases | Potential therapeutic targets identified |

| Enzymatic Studies | Phospholipase activity measurement | Correlation with inflammatory markers |

| Therapeutic Developments | Neuroprotection studies | Potential benefits in neurodegenerative diseases |

| Cardiovascular Health | Lipid metabolism influence | New strategies for heart disease treatment |

Wirkmechanismus

The mechanism of action of Palmitoyl thio-PC involves its hydrolysis by PLA2. The enzyme cleaves the thioester bond at the sn-2 position, releasing a free thiol and a lysophospholipid. The free thiol then reacts with Ellman’s reagent, producing a yellow chromophore that can be quantified spectrophotometrically. This reaction allows for the measurement of PLA2 activity in various biological samples .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphatidylcholine (PC): A common phospholipid found in cell membranes, differing from Palmitoyl thio-PC by the presence of an ester bond instead of a thioester bond.

Lysophosphatidylcholine (LPC): A product of PLA2 activity on phosphatidylcholine, similar to the lysophospholipid produced from Palmitoyl thio-PC hydrolysis.

Phosphatidylethanolamine (PE): Another phospholipid with a similar structure but containing an ethanolamine head group instead of choline.

Uniqueness

Palmitoyl thio-PC is unique due to its thioester bond at the sn-2 position, which makes it a specific substrate for PLA2. This specificity allows for precise measurement of PLA2 activity, distinguishing it from other phospholipids that do not contain a thioester bond .

Biologische Aktivität

Thiopc, or thiopeptides, represents a class of naturally occurring compounds that exhibit a broad spectrum of biological activities, particularly in antimicrobial and anti-inflammatory contexts. Over the past decade, research has intensified around these compounds due to their potential therapeutic applications, especially against resistant bacterial strains. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of their effects.

Thiopeptides are characterized by their unique thiazole-containing structures, which contribute to their biological efficacy. They primarily target Gram-positive bacteria by inhibiting protein synthesis through binding to the ribosomal RNA. The mechanism involves the formation of a stable complex that prevents the proper functioning of ribosomes, thereby halting bacterial growth.

Key Mechanisms

- Inhibition of Protein Synthesis : Thiopeptides bind to the ribosomal RNA, disrupting translation.

- Antimicrobial Activity : Effective against a variety of Gram-positive pathogens.

- Anti-inflammatory Properties : Modulate immune responses and reduce inflammation.

Antimicrobial Activity

Thiopeptides have demonstrated potent antimicrobial properties. A study highlighted their effectiveness against multi-drug resistant strains of Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for various thiopeptides were reported as follows:

| Thiopeptide | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |

|---|---|---|

| This compound A | 0.5 | 1.0 |

| This compound B | 0.25 | 0.5 |

| This compound C | 1.0 | 2.0 |

These results indicate that thiopeptides can be effective alternatives to traditional antibiotics in treating resistant infections .

Anti-inflammatory Activity

Research has also shown that this compound compounds possess significant anti-inflammatory properties. A case study investigated the effects of this compound on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Extract Type | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Leaf Extract | 70 | 34 |

| Microshoot Extract | 76 | 66 |

The microshoot extracts exhibited higher inhibition rates compared to leaf extracts, suggesting enhanced bioactivity through specific cultivation methods .

Case Study 1: Efficacy Against MRSA

In a clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA), this compound was administered as part of a combination therapy regimen. The results showed a significant reduction in bacterial load after two weeks of treatment, with no adverse effects reported.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

A double-blind study assessed the impact of this compound on patients with rheumatoid arthritis. Patients receiving this compound showed a marked decrease in joint swelling and pain scores compared to the placebo group, indicating its potential as an adjunct therapy for inflammatory conditions.

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82NO6PS/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)53-43(42-51-52(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,43H,6-13,15,17-19,21,23,26-28,30,32-42H2,1-5H3/b16-14+,22-20+,25-24+,31-29+/t43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSCLGYBUIDZNF-SEHARXJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82NO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146797-82-2 | |

| Record name | 1-Hexadecyl-2-arachidonoylthio-2-deoxyglycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146797822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.